

Spectroscopic Analysis of 2-tert-butyl-6-methyl-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Tert-butyl-6-methyl-4-nitrophenol

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Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of **2-tert-butyl-6-methyl-4-nitrophenol**. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of published experimental data for **2-tert-butyl-6-methyl-4-nitrophenol** (CAS 70444-48-3), this guide presents data from closely related structural isomers to provide a robust predictive framework for its spectroscopic profile.

Predicted Spectroscopic Data

While specific experimental spectra for **2-tert-butyl-6-methyl-4-nitrophenol** are not readily available in public databases, the following tables summarize expected and observed data for structurally similar nitrophenols. These compounds provide a reliable basis for predicting the spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data of Related Nitrophenols

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)	tert-Butyl Protons (ppm)	Hydroxyl Proton (ppm)
2,6-di-tert-butyl-4-nitrophenol	~7.9 (s, 2H)	-	~1.4 (s, 18H)	~5.6 (s, 1H)
2-tert-butyl-4-nitrophenol	~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H)	-	~1.4 (s, 9H)	Variable
4-tert-butyl-2-nitrophenol	~7.9 (d, 1H), ~7.5 (dd, 1H), ~7.0 (d, 1H)	-	~1.3 (s, 9H)	Variable

For **2-tert-butyl-6-methyl-4-nitrophenol**, one would expect to see two distinct singlets in the aromatic region, a singlet for the methyl group, a singlet for the tert-butyl group, and a broad singlet for the hydroxyl proton.

¹³C NMR (Carbon NMR) Data of Related Nitrophenols

Compound	Aromatic Carbons (ppm)	Methyl Carbon (ppm)	tert-Butyl Carbons (ppm)
2,6-di-tert-butyl-4-nitrophenol	~158 (C-OH), ~140 (C-NO ₂), ~136 (Ar-C), ~122 (Ar-CH)	-	~35 (quaternary C), ~30 (CH ₃)
2,4-di-tert-butyl-6-nitrophenol	~152 (C-OH), ~141 (C-NO ₂), other aromatic signals	-	~35 & ~34 (quat. C), ~31 & ~29 (CH ₃)

The ¹³C NMR spectrum of **2-tert-butyl-6-methyl-4-nitrophenol** is predicted to show distinct signals for the six aromatic carbons, one methyl carbon, and the two types of carbons in the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorptions of Substituted Nitrophenols

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H Stretch (Phenolic)	3200-3600	Broad
C-H Stretch (Aromatic)	3000-3100	Sharp
C-H Stretch (Aliphatic)	2850-3000	Sharp
N-O Stretch (Nitro, Asymmetric)	1500-1550	Strong
N-O Stretch (Nitro, Symmetric)	1335-1370	Strong
C=C Stretch (Aromatic)	1450-1600	Medium to Strong
C-O Stretch (Phenolic)	1150-1250	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular weight of **2-tert-butyl-6-methyl-4-nitrophenol** is 209.24 g/mol .

Expected Mass Spectral Data

Ion	m/z	Description
[M] ⁺	209	Molecular Ion
[M-CH ₃] ⁺	194	Loss of a methyl group
[M-NO ₂] ⁺	163	Loss of the nitro group

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

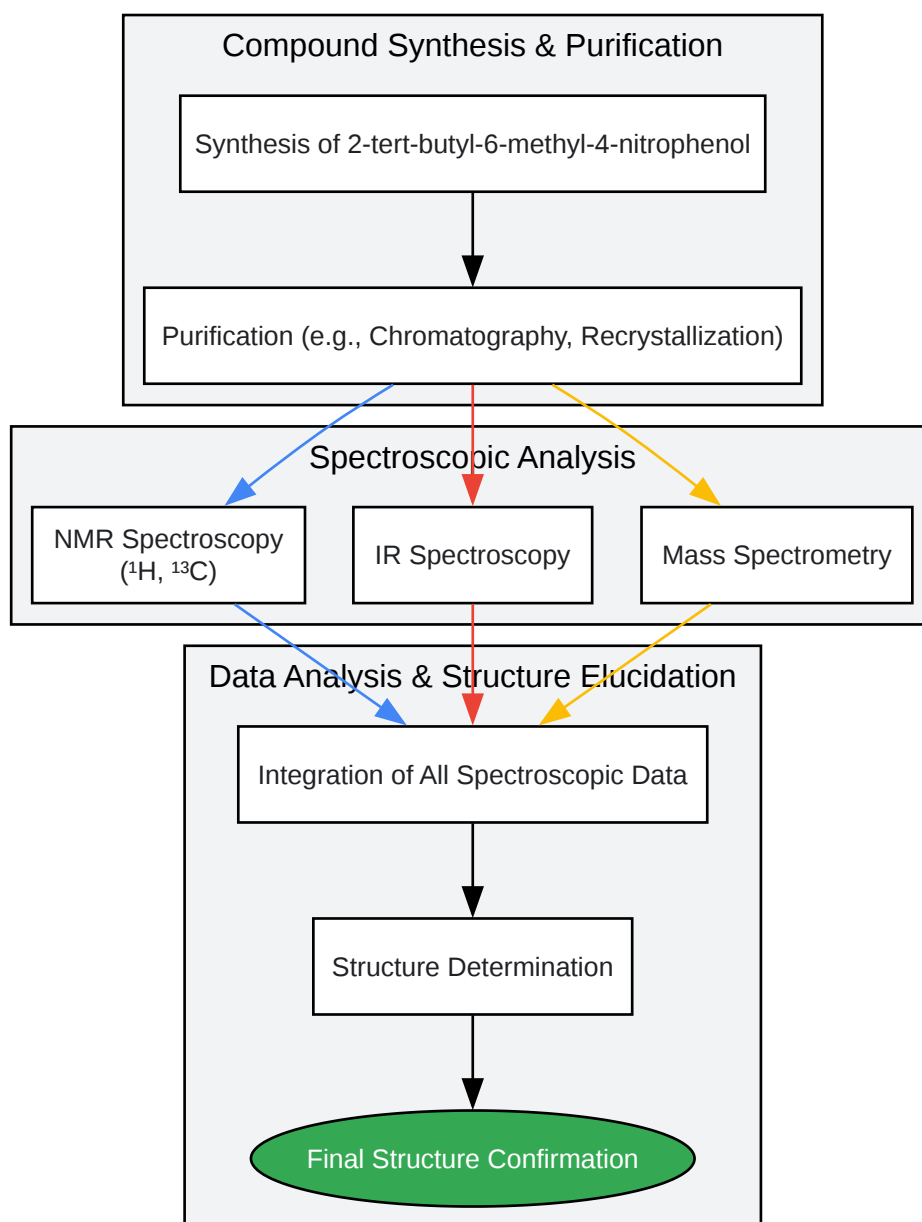
- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - **ATR:** Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.
- **Ionization:** Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.
- **Data Interpretation:** Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to deduce structural information.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like **2-tert-butyl-6-methyl-4-nitrophenol**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for **2-tert-butyl-6-methyl-4-nitrophenol**. By leveraging data from structurally similar compounds, researchers can anticipate the key spectral features of the target molecule. The outlined experimental protocols offer a standardized approach for obtaining high-quality

spectroscopic data, which is crucial for the unambiguous structural elucidation and characterization of novel chemical entities in the field of drug discovery and development.

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